molecular formula C10H15N3O B2815622 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine CAS No. 2034281-85-9

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2815622
CAS No.: 2034281-85-9
M. Wt: 193.25
InChI Key: KXGPVIBIGCUMQG-UHFFFAOYSA-N
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Description

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine is a chemical compound of significant interest in pharmaceutical and agrochemical research, designed for laboratory investigation. This molecule integrates a 1,2,4-oxadiazole heterocycle, a well-established bioisostere for carboxylic acids, esters, and amides, with a piperidine scaffold, a privileged structure in medicinal chemistry . The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance a compound's binding affinity and pharmacokinetic properties . This makes the compound a valuable precursor or intermediate for developing novel bioactive molecules. Compounds featuring the 1,2,4-oxadiazole pharmacophore have been extensively reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The piperidine ring is a common feature in many therapeutic agents, contributing to the three-dimensional structure and often playing a key role in target engagement. The methylidene group on the piperidine ring offers a synthetic handle for further chemical modification and diversification, allowing researchers to explore extensive structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

3-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-11-9(2)12-14-10/h1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGPVIBIGCUMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, suggesting that 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine could be a candidate for developing new antibiotics .

Neuroprotective Effects

Heterocyclic compounds like this compound have been investigated for their neuroprotective properties. A review highlighted the role of oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides . The ability to cross the blood-brain barrier makes these compounds particularly valuable in neuropharmacology.

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Studies have shown that adding such compounds can improve the fire resistance of polymers, making them suitable for applications in aerospace and automotive industries .

Photovoltaic Devices

Research has also focused on the use of this compound in organic photovoltaic devices. The compound's electronic properties make it a promising candidate for use as an electron transport layer in solar cells .

Data Table: Summary of Applications

Application AreaPotential BenefitsReference
Antimicrobial ActivityEffective against various bacteria
Neuroprotective EffectsInhibits amyloid-beta aggregation
Polymer ChemistryEnhances thermal stability and fire resistance
Photovoltaic DevicesImproves efficiency in organic solar cells

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell lines exposed to amyloid-beta peptides showed that treatment with this compound resulted in reduced cell death and oxidative stress markers. These findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine with structurally related piperidine-oxadiazole derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Notable Properties/Applications
This compound (Target) Not explicitly given Estimated ~195 g/mol - 3-methylidenepiperidine
- (3-methyl-1,2,4-oxadiazol-5-yl)methyl
Likely 0 donors, 4 acceptors Hypothesized rigidity from methylidene; potential for enhanced receptor interaction
1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine C₈H₁₃N₃O 167.21 g/mol - 1-methylpiperidine
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)
0 donors, 4 acceptors Low polarity (TPSA = 42.2 Ų); suitable for CNS-targeting agents
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride C₈H₁₄ClN₃O 203.67 g/mol - Piperidine hydrochloride
- (3-methyl-1,2,4-oxadiazol-5-yl)methyl
1 donor (HCl), 4 acceptors Improved solubility due to hydrochloride salt; antimicrobial potential
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine C₂₁H₂₆F₃N₅O₂ 445.46 g/mol - Morpholine
- Trifluoromethylphenyl-oxadiazole
0 donors, 7 acceptors Antidiabetic activity; enhanced lipophilicity from CF₃ group
3-(5-{[2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine C₁₆H₁₈N₆O₂ 326.36 g/mol - Pyridine
- Ethyl-oxadiazole
0 donors, 8 acceptors Dual oxadiazole motifs; explored as kinase inhibitors
BTRX-335140 C₂₄H₂₈F₄N₆O 453.56 g/mol - Quinoline
- Tetrahydropyran
1 donor, 7 acceptors High molecular weight; investigational chemotherapeutic agent

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • The trifluoromethylphenyl group in ’s compound enhances lipophilicity and binding affinity to hydrophobic pockets in enzymes, contributing to antidiabetic activity .
  • Ethyl-oxadiazole () increases metabolic stability compared to methyl analogs but may reduce solubility .

Impact of Methylidene vs.

Hydrogen Bonding and Solubility :

  • Hydrochloride salts () improve aqueous solubility, critical for oral bioavailability .
  • Compounds with morpholine () or pyridine () exhibit higher hydrogen bond acceptor counts, influencing membrane permeability .

Research Findings and Implications

Antidiabetic Potential: Piperidine-oxadiazole hybrids with morpholine or trifluoromethyl groups () demonstrate significant α-glucosidase inhibition, suggesting the target compound’s methylidene group could further optimize binding kinetics .

Antimicrobial Activity :
Hydrochloride derivatives () show moderate activity against Plasmodium falciparum, highlighting the role of ionizable groups in enhancing drug uptake .

Kinase Inhibition: Dual-oxadiazole scaffolds () exhibit nanomolar inhibition of MAPK pathways, suggesting that the target compound’s methyl-oxadiazole may similarly modulate kinase activity .

Biological Activity

The compound 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₃N₃O
  • SMILES Notation : CC1=NOC(=N1)CNC2=CC=CC=C2

This compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is significant for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. Research indicates that derivatives with the 1,3,4-oxadiazole structure exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
CompoundMIC (µg/mL)Bacteria Tested
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, some derivatives were shown to reduce levels of TNF-alpha and IL-6 in vitro .

Anticancer Activity

Emerging evidence suggests that compounds containing the oxadiazole scaffold may possess anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

Preliminary studies have suggested that some oxadiazole derivatives may exhibit neuroprotective effects. This activity is attributed to their ability to inhibit oxidative stress and enhance neuronal survival under pathological conditions .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Dhumal et al. (2016) focused on hybrid compounds combining oxadiazole with other heterocycles like thiazole and pyridine. Their findings revealed strong antitubercular activity against Mycobacterium bovis BCG .
  • Desai et al. (2018) synthesized pyridine-based oxadiazoles and tested them against various bacterial strains. They reported enhanced antibacterial activity for compounds containing piperidine moieties .
  • Paruch et al. (2020) investigated a series of 2,5-disubstituted oxadiazoles for their antibacterial properties. Their results indicated that certain compounds had promising activity against drug-resistant strains of Mycobacterium tuberculosis .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Oxadiazole ring formation : Use dehydrating agents like phosphorous oxychloride (POCl₃) or acetic anhydride to facilitate cyclization .
  • Methylidenepiperidine incorporation : Employ nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) to attach the methylidene group .
  • Reaction optimization : Control temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.5 ppm for protons adjacent to N-O groups) and methylidene moiety (δ 4.5–5.5 ppm for vinylic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₁₄N₃O⁺, calculated m/z 192.1131) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: What methodologies are employed to investigate its biological activity in academic research?

Methodological Answer:
Biological evaluation involves:

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against human cancer lines (e.g., HeLa or MCF-7) .
  • Molecular docking : Predict binding affinity to targets like EGFR or PARP using AutoDock Vina, focusing on the oxadiazole ring’s interaction with catalytic residues .
  • ADME profiling : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays (e.g., liver microsomes) for metabolic resistance .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility checks : Replicate experiments across independent labs using standardized protocols (e.g., CLIA-certified assays) .
  • Batch-to-batch analysis : Compare activity of multiple synthetic batches via LC-MS to rule out impurity-driven effects .
  • Computational validation : Cross-reference experimental IC₅₀ values with QSAR models to identify outliers .

Advanced: What computational modeling approaches are suitable for studying its reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations : Simulate solvation effects in water or lipid bilayers to assess stability under physiological conditions .
  • Degradation pathways : Use Gaussian 16 to model hydrolysis of the oxadiazole ring under acidic/basic conditions .

Basic: What experimental conditions are critical for assessing the compound’s stability in storage?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points .
  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; quantify intact compound via LC-MS .

Advanced: How can researchers elucidate its interaction mechanisms with enzyme targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve 3D binding modes .

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